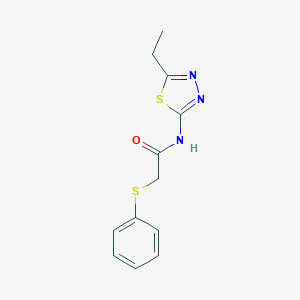![molecular formula C20H19ClN4O B427500 1-[1-(4-CHLOROPHENYL)-5-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERIDINE](/img/structure/B427500.png)
1-[1-(4-CHLOROPHENYL)-5-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERIDINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(4-CHLOROPHENYL)-5-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERIDINE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a piperidine ring, and phenyl and chlorophenyl substituents
Vorbereitungsmethoden
The synthesis of 1-[1-(4-CHLOROPHENYL)-5-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Chlorophenyl and Phenyl Groups: These groups are introduced via substitution reactions, often using chlorinated aromatic compounds and phenylboronic acids.
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving amines and appropriate carbonyl compounds.
Final Coupling: The final step involves coupling the triazole and piperidine rings through a carbonyl linkage, often using coupling reagents like carbodiimides.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms .
Analyse Chemischer Reaktionen
1-[1-(4-CHLOROPHENYL)-5-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[1-(4-CHLOROPHENYL)-5-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERIDINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 1-[1-(4-CHLOROPHENYL)-5-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and the phenyl and chlorophenyl groups play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-[1-(4-CHLOROPHENYL)-5-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERIDINE can be compared with other similar compounds, such as:
1-phenyl-1H-1,2,4-triazole derivatives: These compounds share the triazole ring but differ in their substituents, leading to variations in their chemical and biological properties.
Piperidine derivatives: Compounds like 4-aminopiperidine and 4-chloropiperidine share the piperidine ring but have different functional groups, affecting their reactivity and applications.
Chlorophenyl derivatives: Compounds like 4-chlorophenylboronic acid and 4-chlorophenylmethanol share the chlorophenyl group but differ in their overall structure and reactivity
The uniqueness of this compound lies in its combination of the triazole, piperidine, and chlorophenyl groups, which confer specific chemical and biological properties.
Eigenschaften
Molekularformel |
C20H19ClN4O |
|---|---|
Molekulargewicht |
366.8g/mol |
IUPAC-Name |
[1-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C20H19ClN4O/c21-16-9-11-17(12-10-16)25-19(15-7-3-1-4-8-15)22-18(23-25)20(26)24-13-5-2-6-14-24/h1,3-4,7-12H,2,5-6,13-14H2 |
InChI-Schlüssel |
BFQOUYYHIMFRHF-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1CCN(CC1)C(=O)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl morpholine-4-carbodithioate](/img/structure/B427418.png)
![methyl 3-[4-(4-methoxyphenyl)-2-({[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]propanoate](/img/structure/B427419.png)
![O-ethyl S-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl} dithiocarbonate](/img/structure/B427422.png)
![Methyl 3-[2-({[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]propanoate](/img/structure/B427423.png)
![2-[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl 4-morpholinecarbodithioate](/img/structure/B427424.png)

![2-[(ETHOXYMETHANETHIOYL)SULFANYL]-N-[4-(4-METHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]ACETAMIDE](/img/structure/B427427.png)
![N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B427428.png)
![2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 4-morpholinecarbodithioate](/img/structure/B427430.png)
![4-[[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)thio]-1-oxoethyl]amino]benzoic acid ethyl ester](/img/structure/B427432.png)
![2-[(4-Hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]-1,2-diphenylethanone](/img/structure/B427433.png)
![O-ethyl [2-[[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylmethanethioate](/img/structure/B427434.png)
![N-(3-[2-(methylsulfanyl)-5-pyrimidinyl]-4-phenyl-1,3-thiazol-2(3H)-ylidene)benzamide](/img/structure/B427437.png)

